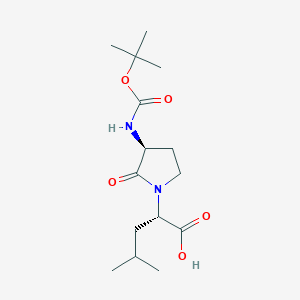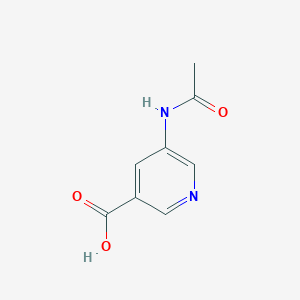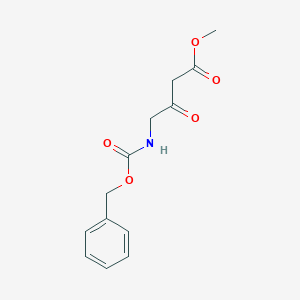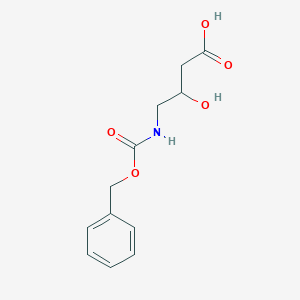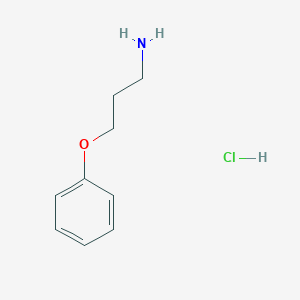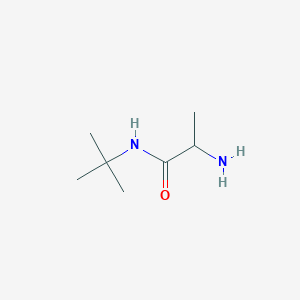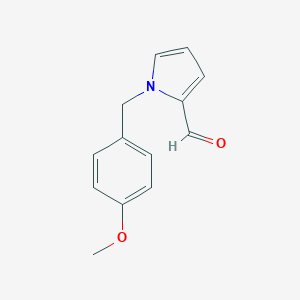
1-(4-甲氧基-苄基)-1H-吡咯-2-甲醛
描述
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation, reduction, and reductive amination . For instance, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .科学研究应用
新颖的合成方法和化学转化
- 一种新颖的四步合成途径到吡咯并[2,1-c][1,4]苯并二氮杂卓环系统利用 1H-吡咯-2-甲醛衍生物,展示了该化合物通过氧化和狄克曼缩合过程构建复杂杂环结构的效用 (Konstantina Koriatopoulou、N. Karousis 和 G. Varvounis,2008)。
- 关于合成 1-苯甲酰-3-苯基-1H-吡唑-4-甲醛衍生物及其抗氧化和抗炎活性的研究表明吡咯-2-甲醛衍生物在药物化学中的潜力,为进一步探索其药理特性奠定了基础 (Bono Naga Sudha、N. Subbaiah 和 Manchala Mahalakshmi,2021)。
- 另一项研究提出了一种从 2-芳基-5-(溴甲基)-1-吡咯啉中高效制备 3-氟吡咯的方法,展示了吡咯-2-甲醛衍生物在合成具有潜在药物设计和材料科学应用的氟化化合物的适应性 (Riccardo Surmont 等人,2009)。
生物应用和材料科学
- 一项关于高核{Mn(III)25}桶状单分子磁体的超分子链的研究引入了 1-甲基-1H-吡咯-2-甲醛肟作为配体,说明了该化合物在开发具有磁性的材料中的作用,这可能对信息存储技术产生影响 (Dimosthenis P. Giannopoulos 等人,2014)。
转化和功能化
- 一种实用方法将碳水化合物转化为 N-取代的 5-(羟甲基)吡咯-2-甲醛(吡咯啉),展示了吡咯-2-甲醛衍生物如何用于从简单的糖中合成复杂分子,这可能有利于开发新药、食品风味和功能材料 (N. Adhikary 等人,2015)。
创新合成和化学性质
- 专注于合成三唑共轭吡唑查耳酮衍生物的研究突出了 1H-吡咯-2-甲醛衍生物在创建具有潜在药用应用的化合物方面的多功能性,强调了创新合成策略在药物发现中的重要性 (Venkataramana Rupireddy、V. Chittireddy 和 A. Dongamanti,2019)。
作用机制
Target of Action
The compound 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, also known as 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde, is a multi-target directed ligand (MTDL). It is rationally designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets in a specific manner. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects multiple biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The modulation of these pathways is crucial in the pathophysiology of Alzheimer’s Disease.
Pharmacokinetics
It is known that the compound is used as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
The compound has shown beneficial effects in preclinical AD-like models . It prevents the formation of Aβ and reduces the levels of phosphorylated forms of tau . These actions are significant as they address the two main features of the AD pathophysiology.
生化分析
Biochemical Properties
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, which are crucial in the development of disease-modifying therapies for Alzheimer’s Disease . These interactions often involve binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein, the compound has been shown to reduce amyloid beta (Aβ) formation and tau phosphorylation . This modulation occurs through the downregulation of APP and BACE levels and the modulation of the GSK3β pathway, respectively.
Molecular Mechanism
At the molecular level, 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as β-secretase and GSK3β, leading to their inhibition. This inhibition results in decreased amyloid beta formation and reduced tau phosphorylation . Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways involved in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing amyloid beta formation and tau phosphorylation . At higher doses, the compound may exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted . These metabolic processes can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution can also influence its accumulation and potential toxicity.
Subcellular Localization
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and influence its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIJCYZYIPQWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424628 | |
| Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861162-64-3 | |
| Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
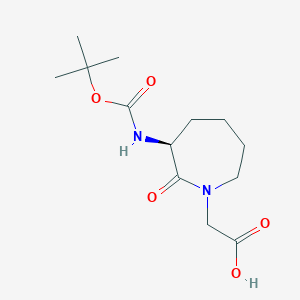
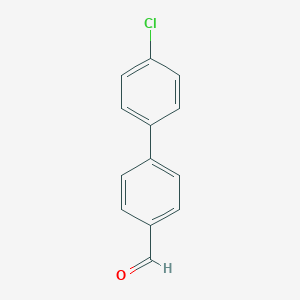
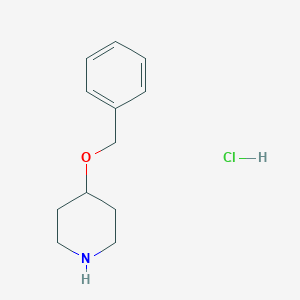
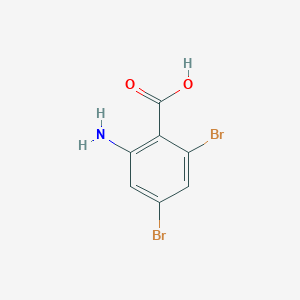

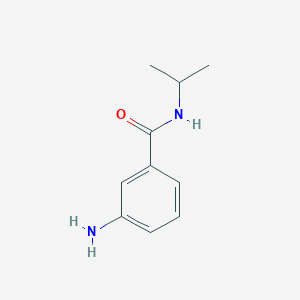
![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)
